N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine
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Overview
Description
N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine: is an organic compound with the molecular formula C9H11N5O2S This compound is characterized by the presence of a phenylsulfonyl group attached to a tetrazole ring, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of phenylsulfonyl chloride with 5-amino-1H-tetrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine N-oxide.
Reduction: N,N-dimethyl-1-(phenylsulfanyl)-1H-1,2,3,4-tetraazol-5-amine.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group may enhance the compound’s binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
- N,N-dimethyl-1-(phenylsulfonyl)-1H-tetrazol-5-amine
- N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3-triazol-5-amine
- N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine
Comparison: N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine is unique due to the presence of the 1,2,3,4-tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring’s electronic structure and ability to participate in diverse chemical reactions make it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N,N-dimethyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-13(2)9-10-11-12-14(9)17(15,16)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHFBALZDJFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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